9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
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Overview
Description
9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is an organic compound with the molecular formula C12H14BrN. It is known for its unique structure, which includes a bromine atom and multiple methyl groups attached to a tetrahydroquinoline core. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound, followed by bromination using hydrobromic acid to achieve the desired product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the tetrahydroquinoline core can participate in addition reactions with various reagents.
Common reagents used in these reactions include hydrobromic acid for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies are required to fully elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline include:
- 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 4-Bromo-julolidine
- 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
These compounds share structural similarities but differ in the number and position of substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
7-bromo-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN/c1-15(2)5-7-18-8-6-16(3,4)13-10-11(17)9-12(15)14(13)18/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRZWBOBGBNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)Br)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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